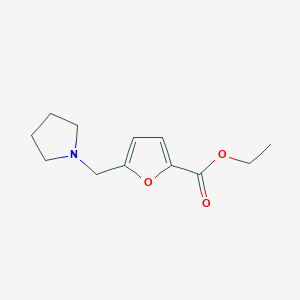

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester

Description

The compound 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester is an ethyl ester derivative of 2-furancarboxylic acid, featuring a pyrrolidinylmethyl substituent at the 5-position of the furan ring.

Properties

CAS No. |

920286-80-2 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H17NO3/c1-2-15-12(14)11-6-5-10(16-11)9-13-7-3-4-8-13/h5-6H,2-4,7-9H2,1H3 |

InChI Key |

FWCRTZXYGXEURQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester typically involves the esterification of 2-Furancarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The pyrrolidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the esterified furan compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and furan ring in the compound are susceptible to oxidative transformations under catalytic conditions.

Key Findings

-

Catalytic Oxidation of Ether Derivatives :

Oxidation of 5-ether-substituted furfurals (e.g., 5-(alkoxymethyl)furfurals) in acetic acid with Co(II)/Mn(II)/Ce(III) catalysts under high-pressure oxygen (600–1000 psi) yields 5-alkoxycarbonylfurancarboxylic acids (ester-acid derivatives) as predominant products .-

Example:

-

For the target compound, analogous oxidation would likely convert the ethyl ester group into a carboxylic acid, forming 5-(1-pyrrolidinylmethyl)furandicarboxylic acid .

-

-

Selectivity Factors :

Hydrolysis Reactions

The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid.

Mechanistic Pathway

-

Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis (Saponification) :

-

Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.

-

Product: Carboxylate salt (e.g., sodium 5-(1-pyrrolidinylmethyl)furancarboxylate).

-

Reaction Conditions

| Condition | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Acidic (H₂SO₄) | H⁺ | Reflux | Free carboxylic acid |

| Basic (NaOH) | OH⁻ | 60–80°C | Carboxylate salt + ethanol |

Pyrrolidinylmethyl Substituent

-

Nucleophilic Reactivity :

The pyrrolidine nitrogen can participate in:-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Protonation : Forms a stable ammonium ion under acidic conditions, potentially altering solubility.

-

Furan Ring Reactivity

-

Electrophilic Substitution :

-

Nitration or halogenation at the α-position (C3) of the furan ring is plausible but may compete with oxidation/hydrolysis pathways.

-

Intermediate for FDCA Production

-

The ester-acid derivative (post-oxidation) can be hydrolyzed further to 2,5-furandicarboxylic acid (FDCA) , a bio-based polymer precursor :

Purification Advantages

-

Ester derivatives exhibit higher solubility in organic solvents (e.g., ethyl acetate, THF) compared to FDCA, enabling easier separation .

Stability and Side Reactions

Scientific Research Applications

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related ethyl esters of furancarboxylic acids:

Key Observations :

- Bulky substituents (e.g., pyrrolidinylmethyl) may increase steric hindrance, affecting reactivity in substitution or coupling reactions .

- Molecular Weight : The pyrrolidinylmethyl group in the target compound likely increases molecular weight (~225–250 g/mol estimated) compared to simpler analogs like 2-furancarboxylic acid ethyl ester (140.14 g/mol).

Biological Activity

2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester, also known as ethyl 5-(1-pyrrolidinylmethyl)-2-furoate, is a compound derived from furanic acids. Its biological activity has garnered interest due to potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that esters of furoic acid exhibit antineoplastic properties. A study evaluated various esters of 2-furoic acid and found that certain derivatives demonstrated significant antitumor activity in the Ehrlich ascites carcinoma model. While ethyl esters were less active compared to other derivatives like methyl esters, they still showed potential for further investigation in cancer therapy .

Hypolipidemic Effects

Similar compounds in the furan family have been studied for their hypolipidemic effects. For instance, a related compound was shown to lower blood lipid levels and inhibit fatty acid synthesis in animal models. This suggests that 2-furancarboxylic acid derivatives may also possess similar lipid-modulating activities .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of furoic acid with pyrrolidine derivatives under controlled conditions. Various methods have been explored to optimize yields and purity of the final product.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of furoic acid derivatives, it was found that while some esters were inactive, others showed promising results against specific cancer cell lines. The study highlighted the need for structural modifications to enhance bioactivity .

Case Study 2: Lipid Regulation

Another investigation focused on a related furan derivative that exhibited significant reductions in serum cholesterol levels in rodent models. This study supports the hypothesis that modifications to the furan structure can lead to enhanced biological activity regarding lipid metabolism .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Furancarboxylic acid, 5-(1-pyrrolidinylmethyl)-, ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 5-(pyrrolidinylmethyl)-2-furancarboxylic acid with ethyl halides or using vinyl acetate as a vinyl donor in the presence of catalysts like Zn(OTf)₂. Optimal conditions (e.g., −30°C, 1:1.2 molar ratio of acid to vinyl acetate) improve yields by minimizing side reactions . Characterization via IR, ¹H/¹³C NMR, and GC-MS is critical for confirming structure and purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer :

- IR : Look for carbonyl (C=O) stretches at ~1700 cm⁻¹ and furan ring vibrations (C-O-C) near 1250–1000 cm⁻¹ .

- ¹H NMR : The ethyl ester group appears as a triplet (δ ~1.2–1.4 ppm, CH₃) and quartet (δ ~4.1–4.3 ppm, CH₂). The pyrrolidinylmethyl substituent shows multiplet peaks for the N–CH₂– group (δ ~2.5–3.5 ppm) .

- GC-MS : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 225.26 g/mol for C₁₃H₁₉NO₃) .

Q. What are the preliminary biological activities reported for structurally related furancarboxylic esters?

- Methodological Answer : Analogous compounds (e.g., vinyl esters of 2-furancarboxylic acid) exhibit antitumor activity, likely due to electrophilic interactions with cellular targets. Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare results with positive controls like doxorubicin .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance the stereoselectivity of 5-(1-pyrrolidinylmethyl) substitution in the furan ring?

- Methodological Answer : Catalytic systems such as 3,3'-Ph₂BINOL-2Li or Zn(OTf)₂ influence reaction pathways. For stereocontrol, use chiral catalysts (e.g., BINOL derivatives) and monitor enantiomeric excess via chiral HPLC or polarimetry. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. What contradictions exist in toxicity data for this compound, and how can they be resolved experimentally?

- Methodological Answer : In silico models (e.g., Toxtree, OECD Toolbox) may predict low skin sensitization, but in vitro assays (e.g., DPRA, KeratinoSens) are required for validation. Discrepancies arise from metabolite reactivity; use metabolic profiling (LC-MS/MS) to identify oxidative intermediates and test their cytotoxicity .

Q. How does the ethyl ester moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : Perform hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to track ester cleavage via HPLC. Compare with methyl or propyl esters to assess steric/electronic effects. Stability correlates with bioactivity duration in pharmacokinetic models .

Q. What analytical strategies differentiate this compound from co-eluting metabolites in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.